molecular formula C11H19N3O B2492286 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1245527-54-1

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2492286
CAS No.: 1245527-54-1
M. Wt: 209.293
InChI Key: YTIZVSRZMKIRQN-UHFFFAOYSA-N
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Description

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of 1,2,4-oxadiazoles. This heterocyclic scaffold is recognized for its metabolic stability and serves as a valuable bioisostere for ester and amide functionalities, making it a versatile building block for designing novel therapeutic agents . Recent research on analogs sharing the 5-(piperidin-4-yl)-1,2,4-oxadiazole core has revealed a wide spectrum of promising biological activities. These compounds have been identified as potent modulators of key biological targets. Notably, derivatives have been discovered as dual Farnesoid X Receptor (FXR) antagonists and Pregnane X Receptor (PXR) agonists, presenting a potential novel strategy for treating inflammatory disorders . In cancer research, closely related structures have shown groundbreaking activity as agonists of human Caseinolytic Protease P (HsClpP), demonstrating potent in vivo tumor growth inhibition in hepatocellular carcinoma models with a superior safety profile compared to existing treatments . Furthermore, the 1,2,4-oxadiazole pharmacophore is being extensively investigated for its potential in central nervous system (CNS) disorders, with some derivatives exhibiting excellent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), positioning them as multi-target agents for Alzheimer's disease research . The core structure is also a subject of investigation for its antibacterial and antioxidant properties . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-butan-2-yl-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-3-8(2)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZVSRZMKIRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NOC(=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate to form the oxadiazole ring. The piperidine ring can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of flow microreactor systems, which provide better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or oxadiazole rings.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial activity. For instance, compounds similar to 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. Studies demonstrate that these compounds can possess minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics .

Anti-inflammatory Effects
In addition to their antimicrobial properties, oxadiazole derivatives are also recognized for their anti-inflammatory effects. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Some oxadiazole derivatives demonstrated significant protective effects in animal models compared to standard anti-inflammatory drugs like Indomethacin .

Antiparasitic Activity
Notably, certain oxadiazole derivatives have also exhibited antiparasitic activity. For example, compounds have been tested against Leishmania major promastigotes, showing promising results that warrant further investigation for potential therapeutic applications in treating parasitic infections .

Case Studies

Several studies highlight the efficacy of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole and its derivatives:

  • Antimicrobial Study : A study conducted by Ustabas et al. synthesized a novel hybrid molecule containing oxadiazole and triazole components. The compound exhibited superior bacteriostatic activity against multiple bacterial strains with MIC values significantly lower than those of standard treatments .
  • Analgesic Activity : Research by Said et al. evaluated various oxadiazole conjugates for analgesic properties. The findings indicated that certain derivatives provided substantial pain relief compared to traditional analgesics, suggesting their potential use in pain management therapies .
  • Antituberculosis Activity : Ningegowda et al. reported on the synthesis of specific oxadiazole derivatives that demonstrated promising antituberculosis activity against Mycobacterium tuberculosis. One compound showed effective inhibition at low concentrations, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in increases electrophilicity and metabolic stability, whereas the methoxy group in improves solubility but may reduce reactivity .
  • Steric Effects : Bulky substituents like benzhydryl in may limit bioavailability but improve target specificity .

Pharmacological and Functional Comparisons

Anticonvulsant and Muscle Relaxant Activity

Piperidine-containing oxadiazoles are often prioritized for CNS-targeted applications due to their blood-brain barrier permeability .

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation

Derivatives like 3-(naphthalen-2-yl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (compound 1 in ) act as FXR antagonists/PXR agonists, suggesting that the sec-butyl variant may similarly modulate nuclear receptors. Substitution at the 3-position critically influences receptor affinity; hydrophobic groups (e.g., sec-butyl) may enhance FXR antagonism .

Biological Activity

3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}

It features a piperidine moiety and a sec-butyl group attached to the oxadiazole ring, which may influence its biological interactions.

The biological activity of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole ring has been shown to modulate enzyme activities and receptor functions, which are crucial for various physiological processes.

Research indicates that compounds containing the oxadiazole core can inhibit specific enzymes such as acetylcholinesterase (AChE) and urease, leading to potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of 3-(sec-butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole against various bacterial strains. The compound exhibited moderate to strong activity against:

  • Salmonella typhi
  • Bacillus subtilis

In contrast, weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

Enzyme IC50 Value (µM) Activity Level
Acetylcholinesterase0.63 ± 0.001Strong
Urease2.14 ± 0.003Moderate to Strong

These results indicate significant potential for therapeutic applications in enzyme-related disorders .

Case Studies

  • Antitubercular Activity : A study by Dhumal et al. (2016) explored the antitubercular properties of various oxadiazole derivatives. The most active compounds showed strong inhibition against Mycobacterium bovis, suggesting that modifications to the oxadiazole structure could enhance efficacy against tuberculosis .
  • Neuroprotective Effects : Research has indicated that derivatives of this compound may possess neuroprotective properties. Docking studies revealed favorable interactions with neuronal targets, supporting further investigation into their use in neurodegenerative diseases .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole, and what key reaction conditions must be optimized?

Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For structurally analogous compounds (e.g., 5-substituted-1,3,4-oxadiazoles), a multi-step approach is often employed:

Amidoxime Formation : React nitriles with hydroxylamine under acidic conditions.

Cyclization : Treat amidoximes with activated carbonyl compounds (e.g., acyl chlorides) in polar aprotic solvents like DMF or THF, often requiring catalytic bases (e.g., LiH) .

Piperidine Substitution : Introduce the piperidin-4-yl moiety via nucleophilic substitution or coupling reactions under inert atmospheres .
Key Optimization Factors :

  • Solvent choice (DMF enhances nucleophilicity but may require LiH for activation) .
  • Temperature control during cyclization (reflux vs. room temperature) to avoid side reactions.
  • Purification via column chromatography or recrystallization to isolate the oxadiazole core .

Basic: What safety protocols are critical when handling 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole in laboratory settings?

Answer:
Based on analogous oxadiazole compounds (e.g., 3-Benzhydryl derivatives):

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
  • First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation if ingested (H302: acute oral toxicity) .
  • Waste Disposal : Segregate chemical waste for professional treatment to avoid environmental contamination .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural characterization of this compound?

Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Methodological strategies include:

  • Multi-Technique Validation :
    • NMR : Compare 1H^1H- and 13C^{13}C-NMR with DFT-calculated chemical shifts to identify tautomeric forms .
    • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns using high-resolution MS .
  • Dynamic NMR Experiments : Detect slow-exchange processes (e.g., hindered rotation in oxadiazole rings) by variable-temperature NMR .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry .

Advanced: What strategies are effective for improving the yield of 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole in multi-step syntheses?

Answer:
Yield optimization requires addressing bottlenecks at each step:

Amidoxime Preparation : Use excess hydroxylamine hydrochloride (1.5–2.0 equiv) and monitor pH (pH 4–6) to minimize hydrolysis .

Cyclization :

  • Pre-activate amidoximes with trimethylsilyl chloride (TMSCl) to enhance reactivity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .

Piperidine Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective introduction of the piperidine group .
Troubleshooting : If yields drop >20%, analyze intermediates via TLC or HPLC to identify degradation pathways .

Basic: What spectroscopic and chromatographic techniques are essential for confirming the purity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and iodine staining .
  • Fourier-Transform Infrared (FTIR) : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm1^{-1}) .
  • Elemental Analysis : Validate empirical formula by matching calculated vs. observed C/H/N ratios (deviation <0.4%) .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity with biological targets (e.g., enzymes) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with receptors (e.g., antimicrobial targets like DNA gyrase) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., blood-brain barrier penetration) to prioritize in vitro testing .

Basic: What are the stability considerations for storing 3-(sec-Butyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole?

Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .
  • Stability Monitoring : Periodically analyze via HPLC to detect degradation products (e.g., opened oxadiazole rings) .

Advanced: How can researchers investigate the mechanism of action for this compound’s antimicrobial activity?

Answer:

  • Enzyme Inhibition Assays : Test against bacterial targets (e.g., dihydrofolate reductase) using spectrophotometric methods .
  • Time-Kill Studies : Evaluate bactericidal kinetics at varying concentrations (2× to 8× MIC) .
  • Resistance Profiling : Serial passage experiments to identify mutations conferring resistance, followed by target validation via PCR .

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